3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione
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Overview
Description
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is a compound with a unique structure that includes a thiolane ring, a phenylsulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The thiolane ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-methyl-1λ6-thiolane-1,1-dione: Similar structure but with an amino group instead of a phenylsulfonyl group.
3-[(Methylsulfanyl)phenyl]methylamino-1λ6-thiolane-1,1-dione: Contains a methylsulfanyl group instead of a phenylsulfonyl group.
Uniqueness
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiolane derivatives and suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15NO4S2 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S2/c1-11(7-8-17(13,14)9-11)12-18(15,16)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
PIVTVNPQVPYYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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